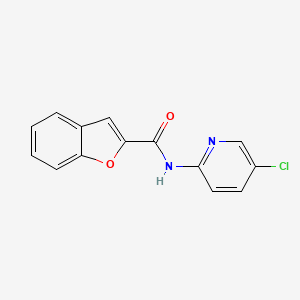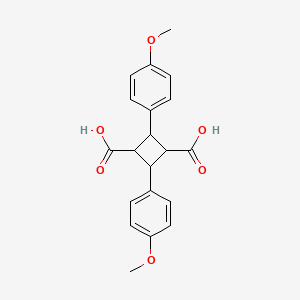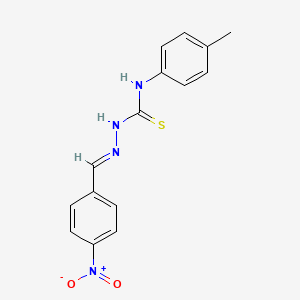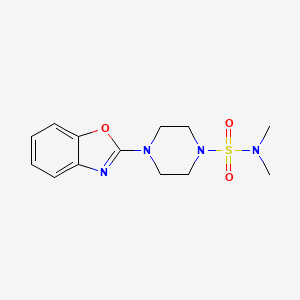![molecular formula C19H22N2O2S B5603475 2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)
2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a chemically complex molecule, often studied for its potential in various pharmacological applications.
Synthesis Analysis
- While specific synthesis details for this exact compound are scarce, related research on the synthesis of similar compounds, such as 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives, indicates a focus on achieving high binding affinity for certain receptors, suggesting a multi-step synthesis involving complex reactions (Campbell et al., 1987).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as heterocyclic compounds synthesized for anticancer activities, often involves IR, 1H NMR, and single crystal X-ray diffraction for characterization, which is likely relevant for the compound (Lv et al., 2019).
Chemical Reactions and Properties
- Compounds with similar structural frameworks, like 4-(piperazin-1-yl)phenols, have been studied for their electrochemical oxidation properties, indicating a propensity for participating in complex chemical reactions (Amani et al., 2012).
Physical Properties Analysis
- The physical properties of such compounds are often characterized through techniques like X-ray single crystal diffraction, as seen in studies of related compounds (Ji Shun-jun, 2010).
Chemical Properties Analysis
- The chemical properties of these compounds, including their reactivity and interaction with other molecules, can be inferred from studies involving similar compounds. For example, research on piperazine derivatives highlights their potential interaction with other chemical entities and their reactivity in various chemical environments (Kumara et al., 2017).
Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, which shares structural similarities with the compound , is known for binding strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain in cell biology for various purposes, including chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, indicating a broad spectrum of research applications for compounds within this family (Issar & Kakkar, 2013).
Ligands in Metal Complexes
N-alkylphenothiazines, chemically related to the subject compound, are known for their versatility, including antibacterial, antifungal, and anticancer activities. Their ability to coordinate with metals has led to the synthesis of biologically active metal complexes with diverse antimicrobial activities and cytotoxic effects against tumor cell lines, highlighting their potential in the synthesis of new related derivatives and metal complexes with promising biological effects (Krstić et al., 2016).
TB Treatment Development
Macozinone, a compound structurally related to the one , is currently under investigation for its efficacy in treating tuberculosis (TB). It targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies have shown promise, potentially leading to more efficient TB drug regimens (Makarov & Mikušová, 2020).
Therapeutic and Pharmacological Potential
Piperazine derivatives, including the compound in focus, are significant in drug design due to their presence in a wide range of drugs with diverse therapeutic uses. Modifications to piperazine structures have led to the identification of molecules with varied medicinal potential, highlighting the scaffold's flexibility in drug discovery for diseases such as cancer, infectious diseases, and neurological disorders (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-17-8-4-3-7-16(17)20-9-11-21(12-10-20)19(23)18-15-6-2-1-5-14(15)13-24-18/h3-4,7-8,13,22H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHVIHUDSACQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)



![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)

